molecular formula C14H18O B14495971 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran CAS No. 65646-55-1

2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran

Cat. No.: B14495971
CAS No.: 65646-55-1
M. Wt: 202.29 g/mol
InChI Key: SSEIADYXRANCNJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents.

Chemical Reactions Analysis

2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of substituents and the nature of the reagents used .

Comparison with Similar Compounds

2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be compared with other similar compounds, such as:

Properties

CAS No.

65646-55-1

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

6-ethyl-6-methyl-4-phenyl-2,5-dihydropyran

InChI

InChI=1S/C14H18O/c1-3-14(2)11-13(9-10-15-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3

InChI Key

SSEIADYXRANCNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=CCO1)C2=CC=CC=C2)C

Origin of Product

United States

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